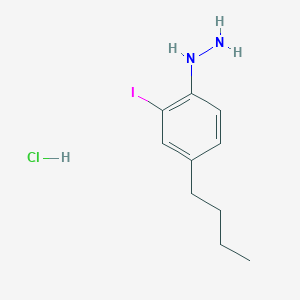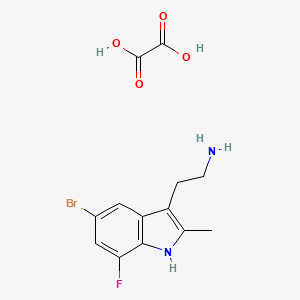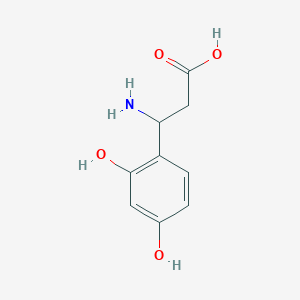
Acide 3-amino-3-(2,4-dihydroxyphényl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la maladie de Parkinson
L'acide 3-amino-3-(2,4-dihydroxyphényl)propanoïque, également connu sous le nom de L-DOPA, a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement de la maladie de Parkinson. Il s'agit d'une maladie neurologique dégénérative caractérisée par la perte de neurones produisant de la dopamine dans le cerveau. La L-DOPA est un constituant naturel des tissus animaux et végétaux dérivé de la modification post-traductionnelle de l'acide aminé tyrosine .
Synthèse des neurotransmetteurs
La L-DOPA est modifiée au cours du métabolisme en neurotransmetteurs catécholamines, la noradrénaline et l'adrénaline . Ces neurotransmetteurs se caractérisent par différentes activités biologiques et jouent un rôle crucial dans le fonctionnement du système nerveux .
Interaction avec les récepteurs couplés aux protéines G
Les analogues de la L-DOPA du facteur alpha interagissent avec les modèles du récepteur couplé aux protéines G . Cette interaction peut avoir des implications significatives dans l'étude de la transduction du signal et de la communication cellulaire .
Oxydation des lipoprotéines de basse densité
Les analogues de la L-DOPA ont été trouvés pour inhiber l'oxydation des lipoprotéines de basse densité . Cette propriété pourrait être potentiellement utile dans la prévention et le traitement de l'athérosclérose et d'autres maladies cardiovasculaires .
Amélioration de l'absorption de la L-DOPA
Les analogues de la L-DOPA sont utilisés pour améliorer l'absorption de la L-DOPA dans le traitement à long terme de la maladie de Parkinson . Cela peut améliorer l'efficacité du traitement et améliorer la qualité de vie des patients .
Applications cosmétiques
La L-DOPA est également utilisée comme hydratant pour la peau dans les compositions cosmétiques . Elle peut aider à améliorer l'hydratation et l'élasticité de la peau, contribuant à une peau plus saine et plus jeune .
Préparation d'adhésifs et de matériaux de revêtement
Les résidus de L-DOPA dans les protéines fournissent des outils réactifs pour la préparation d'adhésifs et de matériaux de revêtement . Cela peut avoir des applications très diverses dans diverses industries, notamment la construction, l'automobile et l'électronique .
Synthèse de dérivés de la L-DOPA et de dopa-peptidomimétiques
La L-DOPA et ses dérivés ont des activités biologiques et pharmacologiques importantes . La synthèse de dérivés de la L-DOPA et de dopa-peptidomimétiques a été au cœur des avancées récentes en chimie médicinale .
Mécanisme D'action
Target of Action
The primary target of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation and photoprotection in animals and plants .
Mode of Action
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid acts as a competitive inhibitor of tyrosinase . It competes with the substrate of the enzyme, L-Tyrosine and DL-DOPA, for the active site of the enzyme . This competition results in the reduction of the enzyme’s activity, thereby affecting the melanin biosynthesis pathway .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting tyrosinase . This inhibition disrupts the conversion of tyrosine into melanin, affecting pigmentation and photoprotection processes .
Pharmacokinetics
Similar compounds like l-dopa, a precursor of dopamine, can be taken orally and cross the blood-brain barrier . It is rapidly taken up by dopaminergic neurons and converted to dopamine
Result of Action
The inhibition of tyrosinase by 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid leads to a decrease in melanin production . This can result in changes in pigmentation.
Analyse Biochimique
Biochemical Properties
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the primary interactions is with tyrosinase, an enzyme involved in the biosynthesis of melanin. 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid acts as a competitive inhibitor of tyrosinase, inhibiting the conversion of L-Tyrosine and DL-DOPA with an IC50 of 3.02 μM and a Ki of 11.5 μM . This inhibition can affect the production of melanin and other related biochemical pathways.
Cellular Effects
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tyrosinase can lead to changes in melanin production, which in turn can affect cellular responses to UV radiation and oxidative stress. Additionally, 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid may influence the expression of genes involved in antioxidant defense mechanisms .
Molecular Mechanism
The molecular mechanism of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid involves its binding interactions with biomolecules. As a competitive inhibitor of tyrosinase, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of melanin and other downstream products. Additionally, 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid may interact with other enzymes and proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid can undergo oxidation, leading to the formation of quinones and other reactive species. These degradation products can have additional effects on cellular processes, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against UV-induced damage. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Studies have shown that the threshold for these effects can vary depending on the animal model and experimental conditions .
Metabolic Pathways
3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is involved in several metabolic pathways. It can be metabolized by enzymes such as tyrosinase, leading to the production of melanin and other related compounds. Additionally, the compound can undergo oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and activity of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid in biological systems .
Transport and Distribution
The transport and distribution of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via amino acid transporters and distributed to specific cellular compartments. These interactions can influence the overall activity and function of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid in biological systems .
Subcellular Localization
The subcellular localization of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the melanosomes in melanocytes, where it can influence melanin production. Additionally, its localization to other cellular compartments can affect its interactions with enzymes and proteins, influencing various biochemical processes .
Propriétés
IUPAC Name |
3-amino-3-(2,4-dihydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASMFLPYYVGRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586444 |
Source


|
| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682804-10-0 |
Source


|
| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

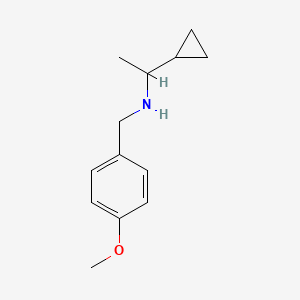

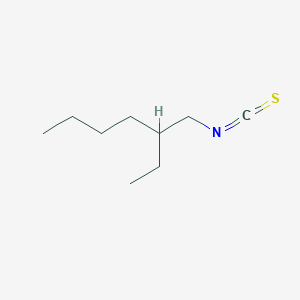
![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)
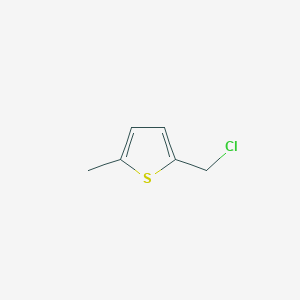
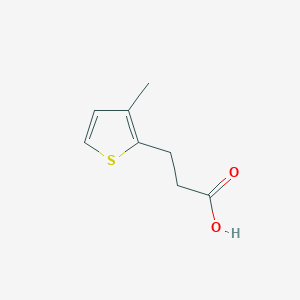
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
